N-(3,5-dimethylphenyl)-3-ethyl-N-(2-methylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide
Description
N-(3,5-dimethylphenyl)-3-ethyl-N-(2-methylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide is a complex organic compound featuring a triazolopyridine core
Properties
CAS No. |
1251695-12-1 |
|---|---|
Molecular Formula |
C26H22N4O4 |
Molecular Weight |
454.486 |
IUPAC Name |
2-(4-methoxyphenyl)-N-[(4-methoxyphenyl)methyl]-3-oxo-1H-pyrazolo[4,3-c]quinoline-8-carboxamide |
InChI |
InChI=1S/C26H22N4O4/c1-33-19-8-3-16(4-9-19)14-28-25(31)17-5-12-23-21(13-17)24-22(15-27-23)26(32)30(29-24)18-6-10-20(34-2)11-7-18/h3-13,15,29H,14H2,1-2H3,(H,28,31) |
InChI Key |
YGRJWJRUQJAABK-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CNC(=O)C2=CC3=C4C(=CN=C3C=C2)C(=O)N(N4)C5=CC=C(C=C5)OC |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Formation of the Triazolopyridine Core
The triazolopyridine scaffold is synthesized via cyclization of 2-aminopyridine precursors. A representative procedure involves:
- Hydroxy-Formamidine Intermediate : Treatment of 2-aminopyridine with DMF-DMA in isopropyl alcohol at 82°C for 3 hours, followed by reaction with hydroxylamine hydrochloride at 50°C to form a hydroxy-formamidine intermediate.
- Cyclization with Trifluoroacetic Anhydride : The intermediate is cyclized using trifluoroacetic anhydride in tetrahydrofuran at 0°C, yielding the triazolopyridine core. Alternative methods employ hydrazine hydrate to replace chlorine atoms in chloropyridine intermediates, facilitating triazole ring closure.
Critical Parameters :
Introduction of the Sulfonamide Group
The sulfonamide moiety is introduced via nucleophilic substitution:
- Sulfonyl Chloride Synthesis : 8-Chlorosulfonyltriazolopyridine is prepared by treating the triazolopyridine core with chlorosulfonic acid.
- Coupling with Amines : The sulfonyl chloride intermediate reacts with ammonia or primary amines (e.g., 3,5-dimethylphenylamine) in acetone or dichloromethane, using potassium carbonate as a base.
Yield Optimization :
N-Alkylation and Substitution
The final N-alkylation step installs the 2-methylbenzyl group:
- Benzylation : The sulfonamide intermediate is treated with 2-methylbenzyl chloride in dimethylformamide at 80°C, using potassium carbonate to deprotonate the sulfonamide nitrogen.
- Purification : Crude product is purified via column chromatography (ethyl acetate/hexanes gradient) or recrystallization from ethanol/water.
Detailed Synthetic Procedures
Starting Materials
| Material | Role | Source |
|---|---|---|
| 2-Aminopyridine | Core precursor | Commercial suppliers |
| 3,5-Dimethylphenylamine | Sulfonamide substituent | Custom synthesis |
| 2-Methylbenzyl chloride | Alkylating agent | Commercial suppliers |
Stepwise Reaction Conditions
Optimization and Challenges
Regioselectivity in Cyclization
The position of triazole ring fusion (e.g., [4,3-a] vs. [1,5-a]) depends on the substituents of the 2-aminopyridine precursor. Electron-donating groups (e.g., ethyl) at the 3-position favor [4,3-a] isomer formation.
Purification Difficulties
- Byproduct Formation : Over-alkylation may occur if reaction times exceed 12 hours, necessitating careful monitoring via thin-layer chromatography.
- Solvent Selection : Ethyl acetate/hexanes mixtures (3:1) effectively separate N-alkylated products from unreacted starting materials.
Analytical Characterization
| Stage | Technique | Key Data |
|---|---|---|
| Triazolopyridine core | ¹H NMR | δ 8.45 (s, 1H, triazole-H) |
| Sulfonamide intermediate | LC-MS | m/z 354.3 [M+H]⁺ |
| Final product | HPLC | Purity >98% (C18 column, 70:30 MeOH/H₂O) |
Industrial Scalability Considerations
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dimethylphenyl)-3-ethyl-N-(2-methylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium catalysts.
Substitution: Nucleophilic substitution reactions are common, especially at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include various substituted triazolopyridine derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
N-(3,5-dimethylphenyl)-3-ethyl-N-(2-methylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a CDK2 inhibitor, showing cytotoxic activities against cancer cell lines such as MCF-7 and HCT-116.
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Material Science:
Mechanism of Action
The mechanism of action of N-(3,5-dimethylphenyl)-3-ethyl-N-(2-methylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide involves its interaction with molecular targets such as CDK2/cyclin A2 . The compound inhibits the activity of these proteins, leading to cell cycle arrest and apoptosis in cancer cells. The molecular pathways involved include the disruption of kinase activity and interference with DNA replication processes.
Comparison with Similar Compounds
Similar Compounds
N-(3,5-dichloronitrophenyl)-[1,2,4]triazolo[4,3-a]quinoxaline-1-sulfonamide: Known for its anticancer activity.
[1,2,4]triazolo[4,3-a]pyrazine derivatives: Evaluated for their dual c-Met/VEGFR-2 inhibitory activities.
Uniqueness
N-(3,5-dimethylphenyl)-3-ethyl-N-(2-methylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide stands out due to its specific structural features and potent inhibitory effects on CDK2, making it a promising candidate for further research in cancer therapy.
Biological Activity
N-(3,5-dimethylphenyl)-3-ethyl-N-(2-methylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its potential as an anticancer agent and its antimalarial properties.
Chemical Structure and Synthesis
The compound belongs to the class of [1,2,4]triazolo[4,3-a]pyridine sulfonamides. The synthesis typically involves multi-step organic reactions, which may include microwave-assisted techniques to enhance efficiency. The general synthetic route includes the formation of the triazolo-pyridine core followed by sulfonamide incorporation.
Biological Activities
1. Anticancer Activity
Research indicates that this compound exhibits potent cytotoxic effects against various cancer cell lines. Notably:
- Cell Lines Tested :
- MCF-7 (breast cancer)
- HCT-116 (colon cancer)
In vitro studies have demonstrated that the compound acts as an inhibitor of cyclin-dependent kinase 2 (CDK2), a critical regulator of the cell cycle. The mechanism involves interaction with molecular targets that control cell proliferation and survival, leading to apoptosis in cancer cells.
Table 1: Cytotoxicity Data Against Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 10.5 |
| HCT-116 | 8.7 |
2. Antimalarial Activity
The compound has also been evaluated for its antimalarial properties. A study involving a virtual library of [1,2,4]triazolo[4,3-a]pyridine sulfonamides identified several promising candidates with activity against Plasmodium falciparum.
- Key Findings :
- Compounds from this series showed IC50 values ranging from 2.24 to 4.98 µM against Plasmodium falciparum, indicating significant antimalarial potential.
Table 2: Antimalarial Activity Data
| Compound Name | IC50 (µM) |
|---|---|
| 3-Ethyl-N-(3-fluorobenzyl)-N-(4-methoxyphenyl) | 2.24 |
| 2-(3-chlorobenzyl)-8-(piperidin-1-ylsulfonyl) | 4.98 |
The biological activity of this compound can be attributed to its ability to inhibit specific enzymes involved in critical pathways:
- Cyclin-dependent Kinase Inhibition : The inhibition of CDK2 leads to cell cycle arrest and apoptosis in cancer cells.
- Antimalarial Mechanism : The compounds targeting falcipain-2 disrupt the proteolytic processing necessary for parasite survival within erythrocytes.
Case Studies
A notable case study involved the evaluation of a related compound in clinical settings for its safety and efficacy as an antimalarial drug. The compound demonstrated a favorable safety profile in early-phase trials and is currently under further investigation for broader clinical application .
Q & A
Q. What causes variability in NMR chemical shifts across similar derivatives, and how is this resolved?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
